molecular formula C18H19N3S B3017958 5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol CAS No. 124998-67-0

5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B3017958
CAS No.: 124998-67-0
M. Wt: 309.43
InChI Key: CYEYPXVUKBYMES-UHFFFAOYSA-N
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Description

5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives This compound is known for its unique structural features, which include a triazole ring substituted with a tert-butyl-phenyl group and a phenyl group

Preparation Methods

The synthesis of 5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of 4-tert-butylbenzyl chloride with phenylhydrazine to form an intermediate, which is then cyclized to produce the triazole ringThe reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Comparison with Similar Compounds

5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol can be compared with other triazole derivatives such as:

Properties

IUPAC Name

3-(4-tert-butylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S/c1-18(2,3)14-11-9-13(10-12-14)16-19-20-17(22)21(16)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEYPXVUKBYMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201769
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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